Empedopeptin
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Overview
Description
Empedopeptin is a natural product found in Empedobacter with data available.
Scientific Research Applications
1. Antibiotic Properties and Biosynthesis
- Empedopeptins as Antibiotics: Empedopeptins are identified as calcium-dependent antibiotics with action against Gram-positive bacteria like Staphylococcus aureus. They exhibit their effect by inhibiting cell wall biosynthesis (Ho et al., 2021).
- Biosynthetic Mechanism: The study of their biosynthetic pathway is critical for understanding their antibiotic properties. Mutant strains lacking core nonribosomal peptide genes were unable to produce empedopeptin, highlighting the importance of these genes in empedopeptin biosynthesis (Ho et al., 2021).
2. Mechanism of Antibacterial Action
- Complex Formation with Peptidoglycan Precursors: Empedopeptin forms calcium-dependent complexes with peptidoglycan precursors, particularly lipid II. This mechanism blocks bacterial cell wall synthesis by sequestering the bactoprenol carrier, an essential component in cell wall biosynthesis (Müller et al., 2012).
3. Taxonomic Classification and Genomic Insights
- Genomic Sequence Analysis: The draft genome sequence of Empedobacter haloabium, a producer of empedopeptin, suggests a distinct biosynthetic capacity and indicates a need for taxonomic reclassification of the strain (Miess et al., 2019).
properties
CAS RN |
87551-98-2 |
---|---|
Product Name |
Empedopeptin |
Molecular Formula |
C49H79N11O19 |
Molecular Weight |
1126.2 g/mol |
IUPAC Name |
2-[16-[carboxy(hydroxy)methyl]-31-[3-(diaminomethylideneamino)propyl]-20-hydroxy-3,25-bis(hydroxymethyl)-2,5,11,15,18,24,27,30,33-nonaoxo-13-undecyl-14-oxa-1,4,10,17,23,26,29,32-octazatetracyclo[32.3.0.06,10.019,23]heptatriacontan-28-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C49H79N11O19/c1-2-3-4-5-6-7-8-9-10-14-26-23-33(64)58-20-12-16-30(58)40(68)54-28(24-61)44(72)59-21-13-17-31(59)41(69)53-27(15-11-19-52-49(50)51)39(67)56-34(37(65)46(74)75)42(70)55-29(25-62)45(73)60-22-18-32(63)36(60)43(71)57-35(48(78)79-26)38(66)47(76)77/h26-32,34-38,61-63,65-66H,2-25H2,1H3,(H,53,69)(H,54,68)(H,55,70)(H,56,67)(H,57,71)(H,74,75)(H,76,77)(H4,50,51,52) |
InChI Key |
WSCOCOSDPASNLN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC1CC(=O)N2CCCC2C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4CCC(C4C(=O)NC(C(=O)O1)C(C(=O)O)O)O)CO)C(C(=O)O)O)CCCN=C(N)N)CO |
Canonical SMILES |
CCCCCCCCCCCC1CC(=O)N2CCCC2C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4CCC(C4C(=O)NC(C(=O)O1)C(C(=O)O)O)O)CO)C(C(=O)O)O)CCCN=C(N)N)CO |
synonyms |
BMY 28117 BMY-28117 empedopeptin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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